molecular formula C11H15N3O4 B14610657 N-(3-Methoxypropyl)-2-methyl-5-nitropyridine-3-carboxamide CAS No. 59290-09-4

N-(3-Methoxypropyl)-2-methyl-5-nitropyridine-3-carboxamide

Cat. No.: B14610657
CAS No.: 59290-09-4
M. Wt: 253.25 g/mol
InChI Key: NMSAUSBJOKEWHD-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-methyl-5-nitropyridine-3-carboxamide is an organic compound with a complex structure that includes a pyridine ring substituted with a nitro group, a carboxamide group, and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-2-methyl-5-nitropyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursorsThe methoxypropyl group is then introduced via an alkylation reaction using 3-methoxypropyl bromide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-2-methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Methoxypropyl)-2-methyl-5-nitropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methoxypropyl)-2-methyl-5-nitropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

59290-09-4

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-methyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C11H15N3O4/c1-8-10(6-9(7-13-8)14(16)17)11(15)12-4-3-5-18-2/h6-7H,3-5H2,1-2H3,(H,12,15)

InChI Key

NMSAUSBJOKEWHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NCCCOC

Origin of Product

United States

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